Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl-
Description
Properties
CAS No. |
610320-09-7 |
|---|---|
Molecular Formula |
C16H20N4O2 |
Molecular Weight |
300.36 g/mol |
IUPAC Name |
6-nitro-2-piperazin-1-yl-3-propylquinoline |
InChI |
InChI=1S/C16H20N4O2/c1-2-3-12-10-13-11-14(20(21)22)4-5-15(13)18-16(12)19-8-6-17-7-9-19/h4-5,10-11,17H,2-3,6-9H2,1H3 |
InChI Key |
CYNCCROWOJCVDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C=CC(=CC2=C1)[N+](=O)[O-])N3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Intermediate Formation
The synthesis begins with the preparation of key intermediates:
- Step 1 : Substituted nitroanilines are reacted with diols or other precursors to form nitro intermediates. For example, para-substituted aniline or benzylamine derivatives are chlorinated and subsequently reacted with nitroanilines.
- Step 2 : Reduction of nitro intermediates using tin(II) chloride yields piperazine-substituted anilines.
Cyclization
Cyclization steps involve thermal reactions or specific condensation methods:
- Step 3 : Meldrum’s acid is used to form enamine intermediates, followed by thermal cyclization to yield quinoline derivatives.
- Step 4 : Conrad-Limpach cyclization using ethyl acetoacetate is employed for specific quinolone derivatives.
Detailed Reaction Conditions
Reduction Reactions
Reduction of nitro groups is a critical step:
- Catalyst : Tin(II) chloride or palladium on carbon (Pd/C).
- Solvent : Dichloroethane or water-based systems.
- Temperature : Typically performed at moderate temperatures (e.g., 45–60°C).
Chlorination
Chlorination of hydroxyquinoline intermediates is achieved using phosphorus oxychloride (POCl₃):
Alkylation
Alkylation involves the introduction of propyl groups:
- Substituted piperazines are alkylated using nitrophenethyl bromides.
- Reaction conditions include the use of bases such as potassium carbonate (K₂CO₃) and solvents like toluene.
Optimized Conditions for Yield Improvement
Solvent Selection
Solvent choice significantly impacts reaction efficiency:
Temperature Control
Maintaining optimal temperature ranges during reactions ensures high yields:
Purification
Post-reaction purification steps include:
- Phase separation using water and organic solvents.
- Distillation under vacuum followed by precipitation with heptanes.
Data Table: Key Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| Reduction | Tin(II) chloride, dichloroethane | 45–60 | Dichloroethane | ~70 |
| Chlorination | POCl₃, acetonitrile | 50–80 | Acetonitrile | ~70 |
| Cyclization | Meldrum’s acid, thermal conditions | ~80 | Toluene | ~33 |
| Alkylation | Nitrophenethyl bromides, potassium carbonate | ~40 | Toluene/DMPU | Variable |
Chemical Reactions Analysis
Types of Reactions
Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The piperazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted quinolines: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Quinoline derivatives are extensively studied for their pharmacological properties. Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl- has shown promise in several therapeutic areas:
- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antibacterial and antifungal activities. Studies have demonstrated that compounds derived from this scaffold can outperform standard antibiotics against various pathogens .
- Anticancer Properties : The compound has been investigated for its potential anticancer effects. For instance, derivatives of quinoline have been shown to selectively inhibit cancer cell growth while sparing non-cancerous cells, suggesting a higher tumor specificity .
- Neurological Disorders : Quinoline derivatives are also being explored for their neuroprotective effects. They may be beneficial in treating conditions such as Alzheimer's disease and other neurodegenerative disorders by mitigating neuronal damage .
Chemical Synthesis
Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl- serves as a vital building block in synthetic chemistry. Its structure allows for the synthesis of more complex molecules through various chemical reactions:
- Nucleophilic Substitution : The piperazinyl group can participate in nucleophilic substitution reactions, enabling the formation of diverse derivatives.
- Reduction Reactions : The nitro group can be reduced to an amino group, leading to new compounds with potentially enhanced biological activities.
Industrial Applications
The compound is not only valuable in academic research but also has industrial applications:
- Catalysis : Quinoline derivatives are used as catalysts in various chemical reactions due to their ability to stabilize reaction intermediates.
- Material Science : The unique properties of quinoline derivatives make them suitable for developing new materials with specific functionalities.
Case Studies and Research Findings
Several studies highlight the efficacy of quinoline derivatives:
- Antimicrobial Study : A study evaluated the antimicrobial activity of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. Some derivatives exhibited significantly higher activity than traditional antibiotics like Ciprofloxacin, showcasing their potential as effective antimicrobial agents .
- Anticancer Activity : Research involving 4-piperazinylquinoline hybrids demonstrated potent anticancer effects on breast cancer cell lines. These compounds showed selective toxicity towards cancer cells while being less harmful to normal cells, indicating their therapeutic potential .
- Neuroprotective Effects : Investigations into quinoline derivatives for treating neurodegenerative diseases have shown promising results in reducing neuronal degeneration and improving cognitive function in animal models .
Mechanism of Action
The mechanism of action of Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazinyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The propyl group may influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of Quinoline Derivatives
Key Findings and Differences
Antitumor Activity: The nitro group in 6-nitro-2-(1-piperazinyl)-3-propyl-quinoline is structurally analogous to 6-nitro-2-(3-chloropropyl)naphthalimide, which exhibits antitumor activity by inhibiting DNA/RNA synthesis in S-180 tumor cells . The quinoline core may offer distinct DNA intercalation properties compared to naphthalimides.
Antimicrobial vs. Antitumor Focus: Ciprofloxacin derivatives (e.g., 1-cyclopropyl-6-fluoro-7-(1-piperazinyl)-quinoline-3-carboxylic acid) prioritize antibacterial activity through topoisomerase IV/DNA gyrase inhibition . In contrast, the nitro group in the target compound suggests a shift toward antitumor mechanisms rather than antimicrobial action.
Role of Piperazinyl Substituents :
- Piperazinyl groups are common in both antimicrobial (e.g., ciprofloxacin) and antimalarial (e.g., piperaquine) agents. In the target compound, this moiety may facilitate interactions with cellular receptors or enzymes, similar to how it stabilizes crystal packing via hydrogen bonds in nitroso-piperazinyl ciprofloxacin analogs .
Comparison with Other Piperazinyl-Quinolines: Compounds like 6-(Piperazin-1-yl)quinoline (CAS 468094-05-5) lack the nitro and propyl groups, limiting their pharmacological profile to exploratory research . The target compound’s additional substituents likely expand its bioactivity spectrum.
Biological Activity
Quinoline derivatives, including Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl- , are of significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinoline core substituted with a nitro group at position 6, a piperazinyl moiety at position 2, and a propyl group at position 3. This unique structure contributes to its biological properties.
Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl- exhibits its biological effects through interactions with various molecular targets. The nitro group can be reduced to form reactive intermediates that interact with cellular components, while the piperazinyl group enhances binding affinity to specific receptors or enzymes. The propyl group may influence the compound’s solubility and membrane permeability, facilitating its bioavailability.
Anticancer Properties
Research indicates that quinoline derivatives possess potent anticancer activities. For instance, studies demonstrated that 4-piperazinylquinoline systems exhibited significant antigrowth effects on cancer cell lines compared to non-cancerous cells. The incorporation of various substituents can enhance tumor selectivity and efficacy .
Table 1 summarizes the anticancer activity of related quinoline compounds:
| Compound | Cell Line Tested | IC50 (μM) | Notes |
|---|---|---|---|
| 4-Piperazinylquinoline | MDA-MB468 | 0.5 | PTEN defective |
| 4-Piperazinylquinoline | MDA-MB231 | 0.3 | Triple-negative |
| Quinoline Derivative X | SK-N-MC | 0.7 | Neuroepithelioma |
Antimicrobial Activity
Quinoline derivatives have also been investigated for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi . The structure-activity relationship analysis indicates that modifications in the piperazinyl group significantly affect antimicrobial efficacy.
Case Studies
- Anticancer Activity : A study evaluated the effects of quinoline derivatives on three breast cancer cell lines: MDA-MB468, MDA-MB231, and MCF7. The results indicated differential cytotoxic effects based on genetic backgrounds, suggesting that structural modifications could enhance selectivity against cancer cells while sparing normal cells .
- Antimicrobial Efficacy : Another investigation into novel quinoline analogues assessed their capacity to inhibit photosynthesis in algae and demonstrated significant antiproliferative activity against neuroepithelioma cell lines. These findings highlight the broad spectrum of biological activities associated with quinoline derivatives .
Structure-Activity Relationships (SAR)
The SAR studies reveal that specific substitutions on the quinoline core significantly influence biological activity:
- Nitro Group : Essential for anticancer activity; reduction leads to enhanced reactivity.
- Piperazine Moiety : Modifications can increase binding affinity to target receptors.
- Alkyl Substituents : Influence solubility and membrane permeability.
Future Directions
Given the promising biological activities associated with Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl-, further research is warranted to explore its potential as a therapeutic agent. Future studies should focus on:
- In vivo Studies : To assess efficacy and safety profiles.
- Mechanistic Studies : To elucidate pathways involved in its anticancer and antimicrobial actions.
- Development of Derivatives : To optimize pharmacokinetic properties and enhance selectivity for target cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
